molecular formula C16H10 B1203910 1,4-Diphenylbutadiyne CAS No. 886-66-8

1,4-Diphenylbutadiyne

Cat. No.: B1203910
CAS No.: 886-66-8
M. Wt: 202.25 g/mol
InChI Key: HMQFJYLWNWIYKQ-UHFFFAOYSA-N
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Description

1,4-Diphenylbutadiyne, also known as diphenyldiacetylene, is a hydrocarbon with the chemical formula C₁₆H₁₀. It belongs to the diyne chemical class and is characterized by two phenyl groups attached to a butadiyne backbone. This compound is notable for its conjugated system, which imparts unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diphenylbutadiyne can be synthesized through various methods, with the Glaser coupling of phenylacetylene being one of the most common. This reaction involves the oxidative coupling of phenylacetylene in the presence of a copper(I) catalyst and an oxidant, typically oxygen or air. The reaction conditions usually include a solvent such as pyridine or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures.

Another method involves the coupling reactions of alkynylsilanes mediated by a copper(I) salt. This method allows for the synthesis of conjugated diynes and disubstituted ethynes under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the Glaser coupling or similar coupling reactions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography would be essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenylbutadiyne undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenation can be achieved using bromine or chlorine, while nitration can be performed using a mixture of nitric and sulfuric acids.

Major Products

    Oxidation: Formation of diketones or quinones.

    Reduction: Formation of diphenylbutene or diphenylbutane.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Materials Science

Crystalline Graphitic Nanoribbons

One notable application of 1,4-diphenylbutadiyne is in the synthesis of crystalline graphitic nanoribbons through pressure-induced polymerization. Researchers from Peking University demonstrated that applying high pressure (10 GPa) to this compound leads to the formation of armchair graphitic nanoribbons. This process utilizes solid-state topochemical polymerization, which allows for precise control over the crystal structure and dimensions of the resulting material. The study highlighted that the polymerization initiates via a unique dehydro-Diels-Alder reaction involving phenyl as a dienophile rather than the expected 1,4-addition reaction .

Table 1: Properties of Graphitic Nanoribbons Synthesized from this compound

PropertyValue
Width~1 nm
Edge ConfigurationArmchair
Reaction Pressure10 GPa
Polymerization MethodPressure-induced

Neuromorphic Computing

Artificial Synapses

In the field of neuromorphic computing, this compound has been utilized to create memristor devices that mimic biological synapses. A study published in early 2023 demonstrated that these devices can perform essential synaptic functions such as paired-pulse facilitation and spike rate-dependent plasticity while consuming remarkably low energy (approximately 25 femtojoules per spike). This advancement is significant for developing energy-efficient neuromorphic systems .

Table 2: Performance Metrics of Memristor Devices Using this compound

MetricValue
Energy Consumption per Spike~25 fJ
Conductance ChangeLinear and Large
Synaptic Functions SimulatedPPF/PPD, SRDP

Polymer Chemistry

Conducting Polymers

This compound serves as a monomer for producing conducting polymer nanofibers through various polymerization techniques, including UV-induced radical polymerization and gamma irradiation. These polymers exhibit tunable diameters ranging from 5 to 25 nm and can be synthesized within mesophase templates. The ability to control fiber diameter is crucial for applications in nanotechnology and materials engineering .

Table 3: Characteristics of Poly(diphenylbutadiyne) Nanofibers

CharacteristicValue
Diameter Range5 - 25 nm
Polymerization MethodUV or Gamma Irradiation
Application AreasNanotechnology

Photophysical Studies

Spectroscopic Applications

Research on the photophysical properties of compounds based on this compound has provided insights into their potential applications in optoelectronics. Studies indicate that this compound can be used to model spectroscopic behaviors in multi-chromophore systems, enhancing our understanding of exciton dynamics and absorption/emission characteristics under varying conditions .

Mechanism of Action

The mechanism of action of 1,4-diphenylbutadiyne involves its ability to participate in various chemical reactions due to its conjugated system. The compound can interact with molecular targets through π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the electronic properties of the compound and its derivatives, making it useful in applications such as organic electronics and photodynamic therapy.

Comparison with Similar Compounds

1,4-Diphenylbutadiyne can be compared with other similar compounds, such as:

    1,4-Diphenyl-1,3-butadiene: This compound has a similar structure but contains double bonds instead of triple bonds. It exhibits different electronic properties and reactivity.

    Diphenylacetylene: This compound has a single triple bond between the phenyl groups, making it less conjugated than this compound.

    1,4-Bis(phenylethynyl)benzene: This compound has an extended conjugated system, which can lead to different electronic and optical properties.

The uniqueness of this compound lies in its specific conjugated system, which imparts distinct electronic properties and reactivity compared to its analogs.

Biological Activity

1,4-Diphenylbutadiyne (DPB) is an arylacetylene compound with significant interest in organic synthesis and materials science. It serves as a precursor for various aromatic compounds and exhibits unique biological activities that are being explored in different research contexts. This article reviews the biological activity of DPB, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C₁₆H₁₀
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 886-66-8
  • Structure : DPB consists of two phenyl groups connected by a butadiyne linkage, which contributes to its unique properties.

Biological Activity Overview

This compound has been studied for its phototoxic properties and potential applications in biomedical fields. Its biological activities can be categorized into several key areas:

1. Anticancer Activity

Research indicates that DPB exhibits phototoxic effects on cancer cells. A study published in Photochemistry and Photobiology demonstrated that DPB could induce cell death in certain cancer cell lines when activated by light exposure. The mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and apoptosis in malignant cells .

2. Antimicrobial Properties

DPB has shown promise as an antimicrobial agent. Its ability to disrupt microbial membranes and generate ROS contributes to its effectiveness against various bacterial strains. Research has indicated that DPB can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial therapies .

3. Neuromorphic Computing Applications

Recent advancements have explored the use of DPB in neuromorphic computing systems. A study highlighted its role in artificial synapses, where it aids in improving the speed and energy efficiency of information processing. The unique electronic properties of DPB facilitate its application in creating more efficient synaptic devices .

Case Studies

StudyFocusFindings
Phototoxicity Study (1980)Cancer Cell LinesDemonstrated that DPB induces apoptosis via ROS generation when exposed to light .
Antimicrobial Research (2023)Bacterial InhibitionShowed effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting potential as a new antimicrobial agent .
Neuromorphic Computing (2023)Artificial Synapse DevelopmentContributed to enhanced performance metrics in neuromorphic systems, showcasing versatility beyond traditional applications .

Reactive Oxygen Species Generation

The phototoxicity mechanism involves the activation of DPB under UV light, leading to the formation of ROS. These reactive species interact with cellular components, causing damage to DNA, proteins, and lipids.

Membrane Disruption

In antimicrobial applications, DPB's hydrophobic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell lysis.

Properties

IUPAC Name

4-phenylbuta-1,3-diynylbenzene
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InChI

InChI=1S/C16H10/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-6,9-12H
Source PubChem
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InChI Key

HMQFJYLWNWIYKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C#CC#CC2=CC=CC=C2
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Molecular Formula

C16H10
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Related CAS

25135-09-5
Record name Benzene, 1,1′-(1,3-butadiyne-1,4-diyl)bis-, homopolymer
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DSSTOX Substance ID

DTXSID8061264
Record name Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis-
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Molecular Weight

202.25 g/mol
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Physical Description

White needles; [MSDSonline]
Record name 1,4-Diphenylbutadiyne
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CAS No.

886-66-8
Record name 1,4-Diphenyl-1,3-butadiyne
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Record name Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis-
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Record name 1,1'-(1,3-butadiyne-1,4-diyl)bisbenzene
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Record name 1,4-DIPHENYLBUTADIYNE
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Synthesis routes and methods I

Procedure details

A copolymer prepolymer of diphenylbutadiyne and p-diethynylbenzene was prepared in refluxing benzene solvent. The polymerization vessel was charged with 63 parts of diphenylbutadiyne, 2 parts of diethynylbenzene, 600 parts of benzene, and 2 parts of chlorobenzene. After heating to reflux, 2 parts of a catalyst mixture prepared by mixing 2 parts of nickel acetylacetonate and 4 parts of triphenylphosphine in 20 parts of benzene were added. After 1 hour, an additional 10 parts of diethynylbenzene was added. After 2 hours, 10 parts of diethynylbenzene and 2 parts of catalyst solution were added. After 3 hours, 20 parts of diethynylbenzene and 4 parts of catalyst solution were added. After a total reaction period of 7 hours, gas-liquid chromatographic analysis of the reaction mixture showed that 10% of each of the monomeric components remained. The solution was added to 5 times its volume of methanol, and 77 parts of the copolymer was precipitated. It had an acetylene content of 8.4% and an aromatic to olefin hydrogen ratio of 8:1.
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Synthesis routes and methods II

Procedure details

To a 50 ml round bottom flask equipped with a magnetic stirrer and reflux condenser was added 300 mg 4-decyloxy-3-fluorophenylacetylene and 43 mg cupric acetate in 40 ml 1:1 pyridine/MeOH. The reaction mixture was refluxed for 2 hrs, allowed to cool to room temperature and then added dropwise into a stirred 9 M aqueous sulfuric acid solution at ice bath temperature. The resulting cream-like suspension was extracted with ethyl ether and sequentially washed with water (3x) and brine and dried with anhydrous magnesium sulfate yielding 289 mg of a yellow-brown solid. Flash chromatography (1% ethyl acetate/hexane) and recrystallization of the residue from 95% ethanol afforded 248 mg diphenyldiacetylene (V), 4,4'-didecyloxy-3,3'-difluoro diphenyldiacetylene, as pale yellow needles.
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cupric acetate
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pyridine MeOH
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Synthesis routes and methods III

Procedure details

A copolymer prepolymer of diphenylbutadiyne and p-diethynylbenzene was prepared in refluxing benzene solvent. The polymerization vessel was charged with 63 parts of diphenylbutadiyne, 2 parts of diethynylbenzene, 600 parts of benzene, and 2 parts of chlorobenzene. After heating to reflux, 2 parts of a catalyst mixture prepared by mixing 2 parts of nickelacetylacetonate and 4 parts of triphenylphosphine in 20 parts of benzene were added. After 1 hour, an additional 10 parts of diethynylbenzene was added. After 2 hours, 10 parts of diethynylbenzene and 2 parts of catalystsolution were added. After 3 hours, 20 parts of diethynylbenzene and 4 parts of catalyst solution were added. After a total reaction period of 7 hours, gas-liquid chromatographic analysis of the reaction mixture showed that 10% of each of the monomeric components remained. The solution was added to 5 times its volume of methanol, and 77 parts of the copolymer wasprecipitated. It had an acetylene content of 8.4 % and an aromatic to olefin hydrogen ratio of 8:1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,4-Diphenylbutadiyne?

A1: this compound has the molecular formula C16H10 and a molecular weight of 202.26 g/mol. []

Q2: What are the key spectroscopic features of this compound?

A2: Spectroscopically, this compound exhibits characteristic absorption bands related to its conjugated system. Vibrational modes of the C≡C stretching and phenyl ring motions are evident in its Infrared and Raman spectra. [, , ] , , Studies on its excited states, including the lowest excited triplet state, radical cation, and radical anion, have been conducted using time-resolved resonance Raman spectroscopy. [, ] ,

Q3: How does the presence of phenyl rings in this compound affect its properties?

A3: The two phenyl rings in this compound participate in conjugation with the butadiyne moiety, influencing the compound's electronic structure, absorption spectrum, and reactivity. [, ] , This conjugation also plays a crucial role in its photochemical behavior and its ability to form complexes with transition metals.

Q4: How is this compound used in material science?

A4: this compound serves as a building block in the synthesis of various materials. It can be polymerized to create conjugated polymers with potential applications in electronics and photonics. [, ] , Its ability to form complexes with metals makes it valuable in organometallic chemistry and materials science.

Q5: Can this compound participate in catalytic reactions?

A5: While this compound itself is not a catalyst, it is often used as a substrate or a building block in various catalytic reactions. For example, it can undergo palladium-catalyzed insertion reactions with alkynes, leading to the formation of bicyclic compounds. []

Q6: How is this compound employed in the context of catalytic systems?

A6: this compound can be used as a ligand in transition metal complexes that act as catalysts. For instance, it can bridge two cobalt centers in a binuclear complex, demonstrating its ability to coordinate with metals and potentially influence catalytic activity. []

Q7: Have computational methods been used to study this compound?

A7: Yes, computational chemistry plays a significant role in understanding the properties and reactivity of this compound. Density Functional Theory (DFT) calculations have been employed to investigate its electronic structure, excited states, and interactions with other molecules. [, , ] , ,

Q8: What insights have computational studies provided into the reactivity of this compound?

A8: DFT calculations have been instrumental in understanding the reaction mechanisms and regioselectivity of reactions involving this compound. For example, in the context of its hydrogenation, DFT has been used to elucidate the energetics of different reaction pathways. []

Q9: How does modifying the structure of this compound impact its properties?

A9: Structural modifications to this compound can significantly alter its reactivity and physical properties. For example, changing the substituents on the phenyl rings or introducing heteroatoms into the conjugated backbone can influence its electronic structure, conjugation length, and steric hindrance, thereby affecting its photochemical behavior, complexation ability, and applications in materials science.

Q10: What is the nature of this compound's excited states, and how do they influence its reactivity?

A10: this compound exhibits rich photochemistry due to its conjugated π-electron system. Upon absorption of light, it transitions to excited singlet and triplet states, which can undergo various deactivation pathways, including fluorescence, phosphorescence, and intersystem crossing. These excited states play a crucial role in its photochemical reactions, such as [2+2] cycloadditions with olefins. [, , ] , ,

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